![molecular formula C9H13NO4 B2771183 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1564961-51-8](/img/structure/B2771183.png)

2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

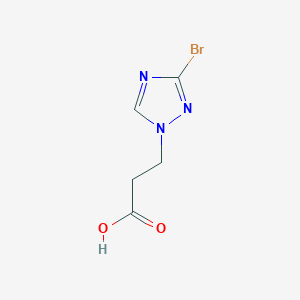

The synthesis of this compound could involve the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

In terms of chemical reactions, tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

The synthesis of 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid involves several steps, including alkylation and oxidation . Researchers have explored its potential as a building block for designing novel organic molecules. In medicinal chemistry, derivatives of this compound may serve as scaffolds for drug development. By modifying the oxazole ring or the tert-butyl group, scientists can create analogs with improved pharmacological properties.

PDE4 Inhibition for Anti-Inflammatory Therapies

Pyrazole derivatives, including those derived from oxazoles, have been investigated as phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors play a crucial role in treating inflammatory diseases. Researchers have explored the use of 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid derivatives as potential PDE4 inhibitors. These compounds may help regulate intracellular cyclic AMP levels, modulating immune responses and inflammation.

Chiral Separation Techniques

Chiral separation of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (an intermediate for the anti-HCV drug Velpatasvir) has been achieved using 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid . This innovative approach eliminates the need for salinization and dissociation processes, making it environmentally friendly. Researchers have explored similar techniques for other chiral compounds.

Nonproteinogenic Amino Acid Derivatives

The 1,3-oxazole moiety-containing amino acids have biological significance. For instance:

2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid derivatives can be explored as nonproteinogenic amino acids with potential biological activities.

Reagent in Organic Synthesis

N,N-Dimethylformamide di-tert-butyl acetal, derived from 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid, serves as a reagent in various syntheses. For example, it has been used in the preparation of (S)-2-(1-tert-butoxycarbonyl-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester . Such applications highlight the versatility of this compound in organic transformations.

Agrochemicals and Crop Protection

Given the interest in heterocyclic compounds for agricultural applications, derivatives of 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid may find use as potent fungicides, herbicides, or insecticides . Researchers can explore modifications to enhance their efficacy while minimizing environmental impact.

Mecanismo De Acción

Target of Action

It’s structurally related to n-(tert-butoxycarbonyl)ethanolamine , which is used in biochemical reagents and is a derivative of amines .

Mode of Action

Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine, are used in the synthesis of phosphatidylserine ethanolamine and ornithine , suggesting that they may interact with their targets to facilitate these biochemical reactions.

Biochemical Pathways

Related compounds are involved in the synthesis of dipeptides , indicating that this compound may also influence peptide synthesis pathways.

Pharmacokinetics

For instance, N-(tert-butoxycarbonyl)ethanolamine is soluble in water or 1% acetic acid, ethyl acetate, and methanol , which suggests it could have good bioavailability.

Result of Action

Related compounds have been used in the synthesis of dipeptides , suggesting that this compound may also have a role in peptide synthesis.

Action Environment

The solubility of related compounds in various solvents suggests that the solvent environment could influence the action of this compound.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-5-7-10-6(4-13-7)8(11)12/h4H,5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGHTMYATNJUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)

![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)